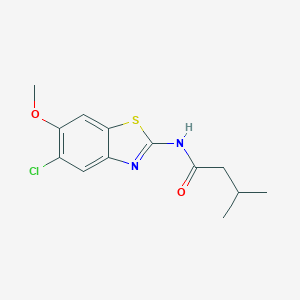
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in treating various diseases. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme responsible for the production of phosphatidic acid (PA) from phosphatidylcholine (PC).
作用机制
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide exerts its effects by inhibiting PLD, an enzyme that plays a critical role in various cellular processes, including cell proliferation, migration, and vesicle trafficking. PLD catalyzes the hydrolysis of PC to produce PA, which is a key signaling molecule involved in various cellular processes. By inhibiting PLD, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide reduces the production of PA, leading to a decrease in cell proliferation and migration.
Biochemical and Physiological Effects:
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide inhibits the proliferation and migration of cancer cells by reducing the production of PA. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to protect against neurodegeneration by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
实验室实验的优点和局限性
One of the advantages of using 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide in lab experiments is its potency and specificity for PLD. 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to be a potent inhibitor of PLD, with an IC50 value in the nanomolar range. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is highly specific for PLD, with minimal off-target effects. However, one of the limitations of using 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide. One area of interest is the development of more potent and selective PLD inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide for the treatment of various diseases. Furthermore, studies are needed to determine the long-term effects of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide on cellular processes and to identify any potential side effects. Finally, the potential of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide as a therapeutic agent for various diseases should be explored further in clinical trials.
合成方法
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-iodo-2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 2-fluoroaniline to form the amide intermediate. Finally, the amide intermediate is reacted with sodium hydride and methyl iodide to form 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide.
科学研究应用
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to reduce inflammation in animal models of various inflammatory diseases, including arthritis and sepsis. Furthermore, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease.
属性
分子式 |
C15H13FINO |
|---|---|
分子量 |
369.17 g/mol |
IUPAC 名称 |
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13FINO/c1-9-8-14(10(2)7-13(9)17)18-15(19)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
YUWYOWJQOUSLIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2F |
规范 SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[(4-ethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244500.png)
![N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244501.png)
![N-(4-methoxy-3-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244502.png)
![N-{4-methoxy-3-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B244503.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244505.png)
![N-{3-[(4-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244506.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)